7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16331012
Molecular Formula: C15H13FN4O
Molecular Weight: 284.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13FN4O |
|---|---|
| Molecular Weight | 284.29 g/mol |
| IUPAC Name | 7-(4-fluorophenyl)-2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C15H13FN4O/c16-11-5-3-10(4-6-11)12-7-8-17-15-18-14(19-20(12)15)13-2-1-9-21-13/h3-8,13H,1-2,9H2 |
| Standard InChI Key | WNGKKVXJMMQPHH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular formula of 7-(4-fluorophenyl)-2-tetrahydro-2-furanyl triazolo[1,5-a]pyrimidine is C₁₅H₁₃FN₄O, with a molecular weight of 284.29 g/mol. The triazolo[1,5-a]pyrimidine scaffold consists of a triazole ring fused to a pyrimidine ring, creating a planar, aromatic system conducive to π-π interactions with biological targets. The 4-fluorophenyl group at position 7 introduces electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in enzymes. Meanwhile, the tetrahydrofuran substituent at position 2 contributes steric bulk and polarity, influencing solubility and metabolic stability .
Table 1: Key Structural Features and Their Implications
Spectroscopic and Computational Analysis
Nuclear magnetic resonance (NMR) studies of analogous triazolopyrimidines, such as N-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro triazolo[1,5-a]pyrimidin-2-yl]-2-phenylacetamide, reveal distinct proton environments influenced by substituents. For example, the deshielded protons adjacent to the fluorine atom in the 4-fluorophenyl group resonate at δ 7.2–7.4 ppm, while THF ring protons appear as multiplet signals between δ 3.8–4.2 ppm . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to membrane permeability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis begins with the condensation of 3,5-diamino-1,2,4-triazole and 1-(4-fluorophenyl)-1,3-butanedione under acidic conditions. Cyclodehydration using phosphoryl chloride (POCl₃) yields the triazolopyrimidine core, followed by nucleophilic substitution with tetrahydrofurfuryl bromide to introduce the THF moiety. Key optimization parameters include:
-
Temperature: 80–100°C for cyclization
-
Catalyst: p-Toluenesulfonic acid (pTSA) for enhanced reaction rate
Scalable Manufacturing Techniques
Industrial production employs continuous flow reactors to improve heat transfer and reduce side reactions. A representative protocol involves:
-
Pre-mixing reagents in a microreactor at 50°C.
-
Residence time: 15 minutes in a tubular reactor at 120°C.
-
In-line purification via liquid-liquid extraction and crystallization.
This method achieves 85% yield with >99% purity, reducing waste compared to batch processes.
Biological Activity and Mechanisms
Anticonvulsant Effects
In murine models of pentylenetetrazole-induced seizures, the compound reduces seizure duration by 58% at 30 mg/kg. This activity correlates with modulation of voltage-gated sodium channels and potentiation of GABAergic neurotransmission.
Comparative Analysis with Structural Analogues
Table 2: Activity Trends in Triazolopyrimidine Derivatives
The THF-substituted derivative outperforms analogues lacking oxygen-containing rings, likely due to improved hydrogen-bonding capacity and conformational flexibility .
Applications in Drug Development
Lead Optimization Strategies
-
Fluorine scanning: Replacing the 4-fluorophenyl group with chlorine or trifluoromethyl groups to tune lipophilicity.
-
THF ring modifications: Investigating morpholine or tetrahydropyran substituents to alter metabolic stability.
Formulation Challenges
The compound’s low aqueous solubility (logSw = -2.73) necessitates advanced delivery systems, such as nanocrystalline suspensions or lipid-based capsules .
Future Research Directions
-
In vivo pharmacokinetics: Assessing oral bioavailability and half-life in primate models.
-
Target identification: Proteomic studies to uncover off-target interactions.
-
Materials science applications: Exploring use in organic semiconductors due to extended π-conjugation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume